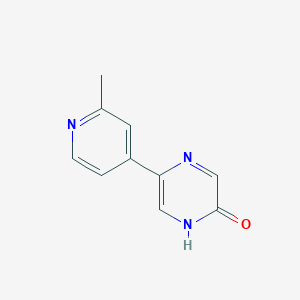
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorine atom at the 4-position, a 2-methylthiolan-2-yl group at the 6-position, and an amine group at the 2-position of the triazine ring
Preparation Methods
The synthesis of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiolan-2-ylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms on the cyanuric chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Chemical Reactions Analysis
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can lead to the formation of a corresponding triazine derivative.
Oxidation Reactions: The sulfur atom in the 2-methylthiolan-2-yl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products. For instance, the reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Scientific Research Applications
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which are valuable intermediates in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, in the case of herbicidal activity, the compound may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic processes.
Comparison with Similar Compounds
4-Chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents. Atrazine is known for its effectiveness in controlling broadleaf weeds and grasses.
Simazine: Another herbicide with a triazine structure, used for pre-emergence control of weeds in various crops.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives, including this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine compounds.
Properties
Molecular Formula |
C8H11ClN4S |
|---|---|
Molecular Weight |
230.72 g/mol |
IUPAC Name |
4-chloro-6-(2-methylthiolan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4S/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |
InChI Key |
ZDZGRXKJFLPSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


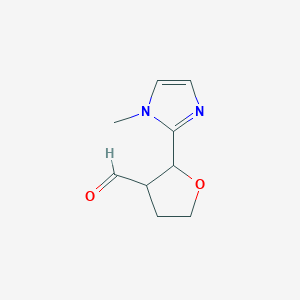
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)
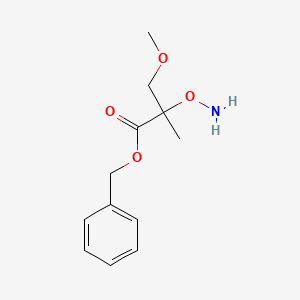


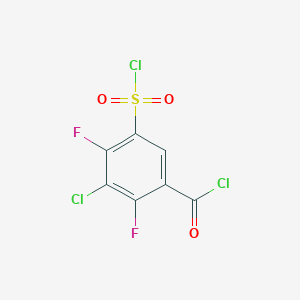
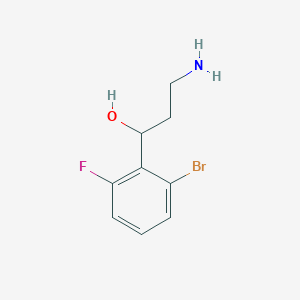
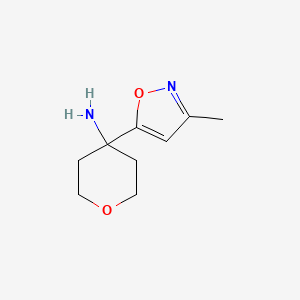
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

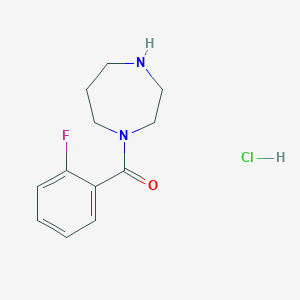
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
